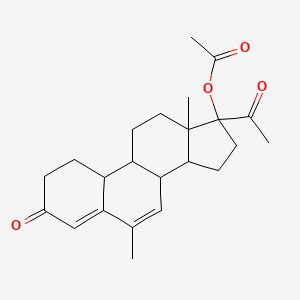
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is known for its stability and reactivity, making it valuable in various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, where a naphthalene derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include boronic acids, substituted naphthalene derivatives, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s reactivity and stability are attributed to the electronic properties of the boronate ester group and the naphthalene moiety .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)vinyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a naphthalene group.
4,4,5,5-Tetramethyl-2-(1-(anthracen-2-yl)vinyl)-1,3,2-dioxaborolane: Contains an anthracene group, offering different electronic properties.
4,4,5,5-Tetramethyl-2-(1-(pyren-2-yl)vinyl)-1,3,2-dioxaborolane: Features a pyrene group, providing unique photophysical properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is unique due to its combination of the naphthalene moiety and the boronate ester group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Propiedades
Fórmula molecular |
C18H21BO2 |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(1-naphthalen-2-ylethenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-13(19-20-17(2,3)18(4,5)21-19)15-11-10-14-8-6-7-9-16(14)12-15/h6-12H,1H2,2-5H3 |
Clave InChI |
PUICKLJFUYLJBA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


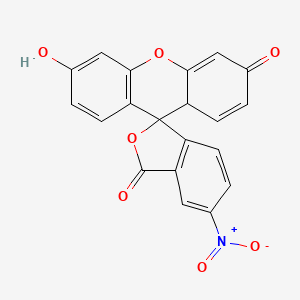

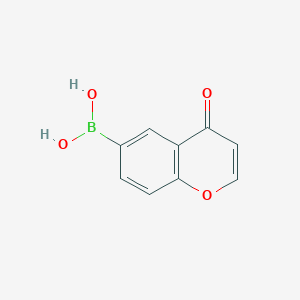
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
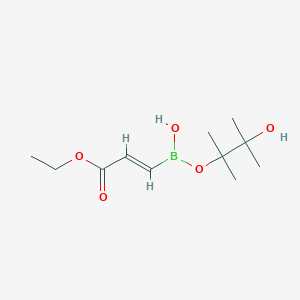
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
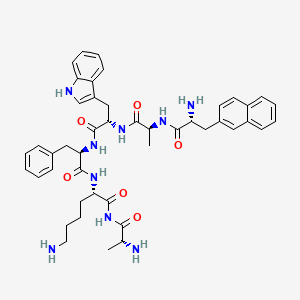
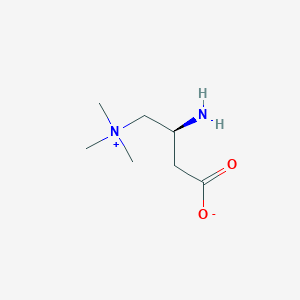
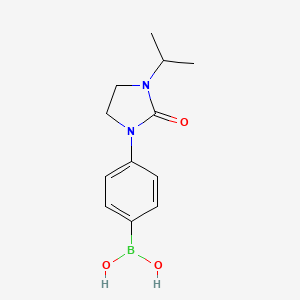
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
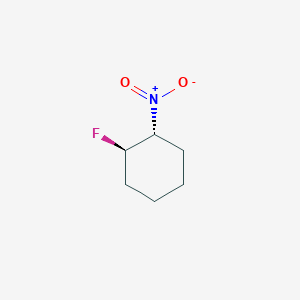
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
